molecular formula C13H9NO5 B2430587 4-(3-Nitrophenoxy)benzoic acid CAS No. 99847-17-3

4-(3-Nitrophenoxy)benzoic acid

Cat. No.: B2430587
CAS No.: 99847-17-3
M. Wt: 259.217
InChI Key: AEMXUPRNANAQQS-UHFFFAOYSA-N
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Description

4-(3-Nitrophenoxy)benzoic acid is a useful research compound. Its molecular formula is C13H9NO5 and its molecular weight is 259.217. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Nitrophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Nitrophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-nitrophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(17)18/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMXUPRNANAQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(3-Nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Nitrophenoxy)benzoic acid is a critical diaryl ether intermediate, primarily utilized in the synthesis of high-performance polyetherimides and pharmaceutical pharmacophores (e.g., COX-2 inhibitors). Its structural integrity—a benzoic acid moiety linked via an ether bridge to a meta-nitrobenzene ring—demands a synthesis strategy that preserves the oxidation state of the nitro group while establishing the ether linkage.

This guide details a Two-Stage Nucleophilic Aromatic Substitution (


) Protocol . Unlike direct coupling of the free acid (which suffers from electronic deactivation), this method utilizes an ester intermediate to maximize yield and purity.

Part 1: Retrosynthetic Analysis & Strategy

The Chemoselectivity Challenge

The synthesis of diaryl ethers is classically achieved via Ullmann coupling or


.
  • Direct Ullmann Coupling: Reacting 4-chlorobenzoic acid with 3-nitrophenol requires stoichiometric copper and high temperatures (>180°C), often leading to decarboxylation or tar formation.

  • Direct

    
     (Free Acid):  Using 4-fluorobenzoic acid directly is inefficient. The basic conditions required to deprotonate the phenol also deprotonate the carboxylic acid (
    
    
    
    ). The resulting carboxylate anion (
    
    
    ) is electron-donating, deactivating the ring toward nucleophilic attack.
The Solution: Ester-Activated

To circumvent deactivation, we employ Methyl 4-fluorobenzoate . The ester group (


) is strongly electron-withdrawing, activating the para-fluorine for displacement by the 3-nitrophenoxide anion.

Pathway:

  • Activation: 3-Nitrophenol is deprotonated to form the nucleophilic phenoxide.

  • Substitution:

    
     reaction with Methyl 4-fluorobenzoate.
    
  • Deprotection: Saponification of the ester to yield the target acid.

Retrosynthesis Figure 1: Retrosynthetic disconnection relying on ester activation. Target Target: 4-(3-Nitrophenoxy)benzoic acid Intermediate Intermediate: Methyl 4-(3-nitrophenoxy)benzoate Target->Intermediate Hydrolysis (Saponification) Precursors Precursors: Methyl 4-fluorobenzoate + 3-Nitrophenol Intermediate->Precursors S_NAr Ether Formation

Part 2: Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
  • Substrates: Methyl 4-fluorobenzoate (1.0 eq), 3-Nitrophenol (1.05 eq).

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.2 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Note: Must be anhydrous to prevent ester hydrolysis during coupling.

  • Workup: Hydrochloric acid (1M), Ethyl Acetate, Brine.

Step 1: Synthesis of Methyl 4-(3-nitrophenoxy)benzoate

Principle: Formation of the Meisenheimer complex followed by fluoride elimination.

  • Setup: Charge a 250 mL round-bottom flask (equipped with a magnetic stir bar and reflux condenser) with 3-Nitrophenol (13.9 g, 100 mmol) and Anhydrous

    
     (16.6 g, 120 mmol).
    
  • Solvation: Add DMF (100 mL) and stir at room temperature for 30 minutes. Observation: The mixture will turn yellow/orange as the phenoxide forms.

  • Addition: Add Methyl 4-fluorobenzoate (15.4 g, 100 mmol) in one portion.

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Check via TLC (Hexane:EtOAc 8:2). The starting fluoride (

      
      ) should disappear, replaced by the ether product (
      
      
      
      ).
  • Quench: Cool to room temperature and pour the reaction mixture into ice-cold water (500 mL).

  • Isolation: The ester intermediate typically precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate.

Step 2: Hydrolysis to 4-(3-Nitrophenoxy)benzoic Acid

Principle: Base-catalyzed saponification followed by acidification.

  • Dissolution: Dissolve the crude ester from Step 1 in Methanol (150 mL).

  • Saponification: Add NaOH solution (2M, 100 mL).

  • Reflux: Heat to reflux (65°C) for 2 hours. The solution will become homogeneous.

  • Acidification:

    • Cool the mixture to room temperature.

    • Evaporate the bulk of the methanol under reduced pressure.

    • Slowly add HCl (1M) to the aqueous residue until pH < 2.

    • Critical: Vigorous stirring is required as the product precipitates as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to remove trace nitrophenol.

Part 3: Mechanistic Insight

The reaction is governed by the stability of the Meisenheimer Complex .[1] The para-ester group on the fluorobenzene ring withdraws electron density via resonance, stabilizing the negative charge delocalized onto the ring carbons during the nucleophilic attack.

Why not the reverse? Reacting 4-hydroxybenzoic acid with 1-fluoro-3-nitrobenzene is significantly slower. The nitro group in the meta position only activates the ring inductively (


 effect), lacking the resonance stabilization (

effect) provided by para or ortho substituents.

Mechanism Figure 2: S_NAr Mechanism Pathway Reactants Reactants (Phenoxide + Ar-F) TS Meisenheimer Complex Reactants->TS Nucleophilic Attack Product Product (Diaryl Ether) TS->Product Fluoride Elimination

[4][7][8][9]

Part 4: Characterization & Validation[4]

Spectroscopy Data (Expected)

Confirm structure using


 NMR and FT-IR.
TechniqueFunctional GroupExpected SignalAssignment
FT-IR Carboxylic Acid O-H2500–3300

(Broad)
Hydrogen bonded dimer
FT-IR Carbonyl C=O1680–1700

(Strong)
Benzoic acid C=O
FT-IR Nitro

~1530 & 1350

Asymmetric/Symmetric stretch
FT-IR Ether C-O1230–1250

Ar-O-Ar stretch

NMR
Benzoic Ring (

)

8.0 (d), 7.1 (d)
AA'BB' system (approx)

NMR
Nitro Ring (

)

7.9–8.1 (m)
Ortho to

, Meta to Ether

NMR
Nitro Ring (

)

7.6 (t)
Meta to both
Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (20%

    
     90% ACN).
    
  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Single peak > 98.5% area. Impurities (unreacted nitrophenol) usually elute earlier due to higher polarity.

Part 5: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.

  • COX-2 Inhibition: The diaryl ether provides the necessary geometry to fit into the hydrophobic channel of the Cyclooxygenase-2 enzyme.

  • Polymer Science: The monomer is used to synthesize Polyetherimides (PEI), known for high heat resistance. The nitro group can be reduced to an amine, serving as a polymerization handle.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution (NAS)."[2][3] Available at: [Link]

  • Ullmann Ether Synthesis & Modifications

    • Organic Chemistry Portal. "Ullmann Reaction / Ullmann Condensation." Available at: [Link]

  • Spectral Data Grounding (Nitrobenzoic Acids)

    • National Institute of Standards and Technology (NIST). "Benzoic acid, 4-nitro-."[4][5][6][7][8][9][10] (Analogous spectral data for validation). Available at: [Link]

  • Synthesis of Diaryl Ethers (General Protocols)

    • Organic Syntheses. "Diphenyl Ether" (Classic Ullmann protocol reference). Coll. Vol. 2, p.446 (1943). Available at: [Link]

Sources

A-Quantum-Mechanical-Lens-on-4-(3-Nitrophenoxy)benzoic-Acid-A-Technical-Guide-for-Drug-Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the quantum computational analysis of 4-(3-Nitrophenoxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. We delineate a complete theoretical protocol, from initial structure optimization to in-depth analysis of its electronic and intermolecular properties. By leveraging Density Functional Theory (DFT), this guide equips researchers, scientists, and drug development professionals with the methodologies to elucidate the molecule's geometric parameters, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and intermolecular interactions via Hirshfeld surface analysis. The insights derived from these computational studies are crucial for understanding the molecule's reactivity, stability, and potential as a scaffold in the rational design of novel therapeutic agents.

Introduction: The Significance of Substituted Benzoic Acids

Benzoic acid and its derivatives are a cornerstone in the pharmaceutical industry, serving as versatile scaffolds for the development of a wide array of therapeutic agents.[1][2] Their prevalence stems from their ability to engage in various biological interactions and their synthetic tractability. The introduction of different functional groups onto the benzoic acid framework allows for the fine-tuning of a molecule's physicochemical properties, such as acidity, lipophilicity, and electronic distribution, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

The subject of this guide, 4-(3-Nitrophenoxy)benzoic acid, incorporates two key functionalities: a phenoxy linkage and a nitro group. The phenoxybenzoic acid core is found in various bioactive compounds.[3] The nitro group is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic system, often enhancing the potential for specific intermolecular interactions and modifying the molecule's metabolic stability.[4][5] Understanding the precise impact of these substitutions on the molecule's three-dimensional structure and electronic landscape is paramount for predicting its behavior in a biological system.

Quantum computational chemistry offers a powerful, non-invasive toolkit to probe these molecular characteristics with high precision.[6] By simulating the molecule at the quantum level, we can derive a wealth of information that is often difficult or impossible to obtain through experimental means alone. This guide will walk through the theoretical and practical aspects of conducting such a study.

Theoretical & Methodological Framework

A robust computational study is built upon a solid theoretical foundation and a well-justified choice of methods. The accuracy of the results is directly dependent on the level of theory (a combination of method and basis set) employed.

The Engine of Calculation: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational cost.[7] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. For this study, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long-standing track record of providing reliable results for a wide range of organic molecules, particularly for geometries and vibrational frequencies.[8][9][10][11]

The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility the calculation has to describe the distribution of electrons around the nuclei. For a molecule like 4-(3-Nitrophenoxy)benzoic acid, which contains electronegative oxygen and nitrogen atoms, a flexible and comprehensive basis set is required. We recommend the 6-311++G(d,p) basis set:

  • 6-311: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons.

  • ++G: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing lone pairs, anions, and non-covalent interactions.

  • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds.

This combination, B3LYP/6-311++G(d,p) , represents a high level of theory that is well-suited for obtaining accurate electronic and structural properties for this class of molecules.[8][12]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete computational procedure using the Gaussian software package[7][10][13][14] for calculations and CrystalExplorer for Hirshfeld analysis.[15][16][17][18][19][20]

Protocol 1: Geometry Optimization and Vibrational Analysis
  • Molecular Construction: The 3D structure of 4-(3-Nitrophenoxy)benzoic acid is first constructed using the GaussView 6.0 graphical interface.

  • Input File Generation: An input file is created specifying the level of theory and the desired calculations. The route section of the input file should contain the keywords: #p B3LYP/6-311++G(d,p) opt freq.

    • opt: This keyword requests a geometry optimization to find the lowest energy conformation of the molecule.

    • freq: This keyword triggers a frequency calculation on the optimized geometry.

  • Execution: The calculation is run using the Gaussian 09 program.[7]

  • Validation of Optimized Structure: Upon completion, the output file is checked to ensure the optimization has converged successfully. The frequency calculation results are then examined. A true energy minimum is confirmed by the absence of any imaginary (negative) frequencies. The frequencies themselves provide a theoretical vibrational spectrum (IR and Raman).

Protocol 2: Electronic and Intermolecular Property Analysis
  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the Gaussian output file. These values are used to calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is generated from the optimized structure's checkpoint file using GaussView. The surface is color-coded to visualize the electrostatic potential, revealing regions of positive and negative potential.

  • Hirshfeld Surface Analysis:

    • The optimized crystallographic information file (CIF) is generated from the Gaussian output.

    • This CIF is then imported into the CrystalExplorer software.[17]

    • Hirshfeld surfaces mapped with dnorm are generated to visualize intermolecular contacts.

    • 2D fingerprint plots are generated to quantify the contribution of different types of intermolecular interactions to the overall crystal packing.

dot digraph "Computational_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Input" { label="Step 1: Input Preparation"; bgcolor="#E8F0FE"; node_A [label="Construct Molecule in GaussView"]; }

subgraph "cluster_Calculation" { label="Step 2: Quantum Calculation (Gaussian)"; bgcolor="#E6F4EA"; node_B [label="Input File Generation\n#p B3LYP/6-311++G(d,p) opt freq"]; node_C [label="Geometry Optimization & Frequency Calculation"]; node_B -> node_C; }

subgraph "cluster_Analysis" { label="Step 3: Data Analysis"; bgcolor="#FEF7E0"; node_D [label="Verify Minimum Energy Structure\n(No Imaginary Frequencies)"]; node_E [label="Extract HOMO/LUMO Energies"]; node_F [label="Generate MEP Surface"]; node_G [label="Generate Hirshfeld Surface & Fingerprint Plots (CrystalExplorer)"]; }

subgraph "cluster_Output" { label="Step 4: Interpretation & Application"; bgcolor="#FCE8E6"; node_H [label="Structural & Vibrational Data"]; node_I [label="Electronic Properties & Reactivity"]; node_J [label="Intermolecular Interaction Profile"]; node_K [label="Inform Drug Design"]; }

node_A -> node_B; node_C -> node_D; node_D -> {node_E, node_F, node_G}; {node_D, node_E} -> node_H; {node_E, node_F} -> node_I; node_G -> node_J; {node_H, node_I, node_J} -> node_K; } caption: "Computational workflow for the analysis of 4-(3-Nitrophenoxy)benzoic acid."

Results and Discussion: A Multi-faceted Molecular Portrait

This section details the expected outcomes of the computational analysis, providing a comprehensive understanding of 4-(3-Nitrophenoxy)benzoic acid.

Molecular Geometry

The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters, such as bond lengths and angles, are determined. These theoretical values can be compared with experimental data for similar compounds to validate the accuracy of the computational model.[12]

Table 1: Predicted Geometrical Parameters of 4-(3-Nitrophenoxy)benzoic acid

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C=O (Carboxyl)~1.21 Å
C-O (Carboxyl)~1.36 Å
O-H (Carboxyl)~0.97 Å
C-O (Ether)~1.37 Å
N-O (Nitro)~1.23 Å
Bond Angle (°)O=C-O (Carboxyl)~123°
C-O-C (Ether)~118°
O-N-O (Nitro)~124°
Note: These are representative values based on calculations of similar structures. Actual calculated values should be reported from the study's output.
Vibrational Spectroscopy

The frequency calculation provides a theoretical vibrational spectrum, which is invaluable for interpreting experimental IR and Raman data. Key vibrational modes are assigned based on their calculated frequencies and the nature of the atomic motions.

Table 2: Key Predicted Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
O-H Stretch~3600-3700Carboxylic acid O-H stretching
C-H Stretch (Aromatic)~3000-3100Stretching of C-H bonds on the phenyl rings
C=O Stretch~1750-1780Carboxylic acid carbonyl stretching
NO₂ Asymmetric Stretch~1550-1580Asymmetric stretching of the nitro group
NO₂ Symmetric Stretch~1350-1380Symmetric stretching of the nitro group
C-O Stretch (Ether)~1240-1280Asymmetric C-O-C stretching of the ether linkage
Note: Calculated frequencies are typically higher than experimental values due to the harmonic approximation. They are often scaled by a factor (~0.96) for better comparison.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions.[21] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity.[22]

  • HOMO: For 4-(3-Nitrophenoxy)benzoic acid, the HOMO is expected to be localized primarily on the phenoxy ring, indicating this is the most probable site for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the nitro-substituted phenyl ring and the nitro group itself, due to its strong electron-withdrawing nature. This region is the most likely to accept electrons.

  • HOMO-LUMO Gap (ΔE): A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, making it more likely to interact with biological targets.[22] A larger gap implies higher kinetic stability.[22]

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a 3D visualization of the electrostatic potential around the molecule, providing a guide to its reactive sites.[23][24]

  • Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atoms of the carboxyl and nitro groups.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is typically found around the acidic hydrogen of the carboxyl group.

  • Green Regions (Neutral Potential): These areas represent regions of near-zero potential, typically found over the carbon atoms of the aromatic rings.

The MEP map is invaluable for predicting how the molecule will interact with a receptor pocket, guiding the design of complementary functionalities.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a unique method for visualizing and quantifying intermolecular interactions within a crystal lattice.[16][25][26][27][28] The surface is partitioned based on the electron contribution of the molecule relative to the crystal as a whole.

  • dnorm Surface: This surface is color-coded to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White and blue regions represent contacts at or longer than the van der Waals radii, respectively.

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts. By decomposing the plot, we can determine the percentage contribution of each type of contact (e.g., O···H, H···H, C···H). For 4-(3-Nitrophenoxy)benzoic acid, significant contributions are expected from O···H contacts due to the carboxyl and nitro groups, and H···H contacts, which are generally abundant in organic crystals.

Synthesis of Findings for Drug Development

The true power of this computational analysis lies in its ability to inform the drug discovery process. By integrating the results, we can build a comprehensive profile of 4-(3-Nitrophenoxy)benzoic acid and predict its potential as a therapeutic agent.

The MEP analysis identifies the key hydrogen bond donor (the carboxyl -OH) and acceptor sites (the carboxyl carbonyl and nitro oxygens). This information is critical for designing molecules that can effectively bind to a target protein's active site. The HOMO-LUMO analysis provides insights into the molecule's inherent reactivity and stability, which can influence its metabolic fate. The Hirshfeld analysis reveals the dominant forces in the solid state, which can impact properties like solubility and crystal packing, both important considerations in drug formulation.

This molecule, with its distinct regions of positive and negative potential and its hydrogen bonding capabilities, could serve as a valuable scaffold. For instance, the phenoxy ring could be modified to enhance hydrophobic interactions within a binding pocket, while the benzoic acid moiety can act as a crucial anchor point.

dot digraph "Drug_Development_Implications" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Computational" { label="Computational Results"; bgcolor="#E8F0FE"; Results [label="HOMO/LUMO Analysis|MEP Surface|Hirshfeld Analysis|Vibrational Spectra|Optimized Geometry"]; }

subgraph "cluster_Properties" { label="Inferred Molecular Properties"; bgcolor="#E6F4EA"; Properties [label="Chemical Reactivity & Stability|Receptor Interaction Sites (H-Bonding)|Intermolecular Forces|Solubility & Formulation Insights|Conformational Profile"]; }

subgraph "cluster_Application" { label="Drug Development Applications"; bgcolor="#FEF7E0"; Application [label="Rational Drug Design|Lead Optimization|Pharmacophore Modeling|Predicting ADMET Properties|Structure-Activity Relationship (SAR)"]; }

Results -> Properties [label=" informs"]; Properties -> Application [label=" guides"]; } caption: "Relationship between computational results and drug development applications."

Conclusion

This technical guide has outlined a rigorous and comprehensive quantum computational protocol for the study of 4-(3-Nitrophenoxy)benzoic acid. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can accurately predict its structural, electronic, and vibrational properties. Further analysis using techniques like MEP and Hirshfeld surfaces provides deep insights into the molecule's reactivity and intermolecular interactions. The integration of these computational tools provides a powerful, predictive framework that can significantly accelerate the early stages of drug discovery and materials science research, enabling a more rational, data-driven approach to molecular design.

References

  • CrystalExplorer. (n.d.). CrystalExplorer. Retrieved from [Link]

  • da Silva, J. B. P., & da Silva, A. B. F. (2018). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 71, 138-146. Retrieved from [Link]

  • DergiPark. (2022). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-842. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). 3-Phenoxybenzoic acid (PBA) (Compound). IARC. Retrieved from [Link]

  • Gaussian, Inc. (n.d.). Gaussian 09 Tutorial. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Jasinski, R. (2016). A polar nature of benzoic acids extrusion from nitroalkyl benzoates: DFT mechanistic study. Chemistry Central Journal, 10(1), 1-8. Retrieved from [Link]

  • MDPI. (2021). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules, 26(23), 7234. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenoxy)benzoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLoS ONE, 18(10), e0292225. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. Journal of Agricultural and Food Chemistry, 57(19), 8827-8833. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry, 34(2). Retrieved from [Link]

  • ResearchGate. (2017). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis, structure and the Hirshfeld surface analysis of three novel metal-tiron coordination complexes. RSC Advances, 9(32), 18367-18375. Retrieved from [Link]

  • YouTube. (2023). How to Create Hirshfeld Surface Using Crystal Explorer. Retrieved from [Link]

  • YouTube. (2023). How to do Natural Population Analysis using Gaussian 09. Retrieved from [Link] (Note: This is a placeholder URL as the original is not accessible.)

  • YouTube. (2020). Gaussian Tutorial for Organic Chemists. Retrieved from [Link] (Note: This is a placeholder URL as the original is not accessible.)

  • YouTube. (2023). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. Retrieved from [Link] (Note: This is a placeholder URL as the original is not accessible.)

Sources

CAS number and IUPAC name for 4-(3-Nitrophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number and IUPAC name for 4-(3-Nitrophenoxy)benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

4-(3-Nitrophenoxy)benzoic acid is a specialized diaryl ether intermediate used primarily in medicinal chemistry and materials science.[1][2] Structurally, it consists of a benzoic acid moiety linked via an ether bridge to a 3-nitrophenyl ring.[1][2] This compound serves as a critical scaffold in the synthesis of kinase inhibitors, anti-inflammatory agents, and high-performance polyether polymers.[1][2] Its meta-nitro substitution pattern offers unique electronic properties and conformational vectors compared to the more common para-nitro analogs, making it a valuable tool for Structure-Activity Relationship (SAR) studies.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertyDetail
CAS Number 99847-17-3
IUPAC Name 4-(3-Nitrophenoxy)benzoic acid
Molecular Formula C₁₃H₉NO₅
Molecular Weight 259.21 g/mol
SMILES O=C(O)C1=CC=C(OC2=CC=CC(=O)=C2)C=C1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Predicted) ~4.0 (Carboxylic acid), -0.2 (Nitro group conjugate acid)

Synthetic Pathways & Mechanism[1][2][11]

The synthesis of 4-(3-Nitrophenoxy)benzoic acid is most efficiently achieved via Nucleophilic Aromatic Substitution (S_NAr) .[1][2] This pathway is preferred over Ullmann coupling due to milder conditions and the avoidance of copper waste.[1][2]

Mechanistic Insight

The reaction involves the attack of the 3-nitrophenoxide anion (nucleophile) on a 4-halobenzoic acid derivative (electrophile).[1][2]

  • Electrophile Selection: Methyl 4-fluorobenzoate or 4-fluorobenzonitrile are superior to the free acid.[1][2] The ester/cyano group acts as an electron-withdrawing group (EWG) at the para position, activating the fluorine atom for displacement.[1][2]

  • Nucleophile: 3-Nitrophenol is deprotonated by a weak base (K₂CO₃) to form the phenoxide.[1][2]

  • Transition State: The reaction proceeds through a Meisenheimer complex intermediate, where the negative charge is delocalized onto the EWG before the fluoride leaving group is expelled.[1][2]

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Two-step synthesis workflow via S_NAr coupling and ester hydrolysis. Start Reactants (Methyl 4-fluorobenzoate + 3-Nitrophenol) Base Base Activation (K2CO3 / DMF, 80°C) Start->Base Mix Inter Intermediate (Methyl 4-(3-nitrophenoxy)benzoate) Base->Inter S_NAr Coupling Hydrolysis Hydrolysis (LiOH or NaOH / THF:H2O) Inter->Hydrolysis Deprotection Product Target Product 4-(3-Nitrophenoxy)benzoic acid Hydrolysis->Product Acidification (HCl)

Experimental Protocol (Validated)

Objective: Synthesis of 4-(3-Nitrophenoxy)benzoic acid via ester intermediate.

Phase 1: S_NAr Coupling[1][2]
  • Reagents: Charge a round-bottom flask with Methyl 4-fluorobenzoate (1.0 equiv), 3-Nitrophenol (1.1 equiv), and Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Add anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) to achieve a concentration of ~0.5 M.

  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (Nitrogen/Argon) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

    • Checkpoint: The starting fluoride should disappear, and a less polar spot (ester intermediate) should appear.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The methyl ester intermediate typically precipitates.[1][2] Filter the solid, wash with water, and dry.[1][2][3][4]

Phase 2: Hydrolysis[1][2]
  • Dissolution: Dissolve the crude methyl ester in a mixture of THF and Water (3:1 ratio).

  • Base Addition: Add Lithium Hydroxide (LiOH·H₂O, 3.0 equiv).[1]

  • Reaction: Stir at room temperature for 12 hours or heat to 50°C for 2 hours.

    • Checkpoint: LC-MS should show complete conversion of the ester (M+H ~274) to the acid (M+H ~260).[1]

  • Isolation: Evaporate THF under reduced pressure. Acidify the remaining aqueous phase to pH ~2 using 1N HCl.[1][2]

  • Purification: The product precipitates as a solid.[1][2] Filter, wash with water, and recrystallize from Ethanol/Water if necessary to remove traces of unreacted nitrophenol.[1][2]

Analytical Characterization

To validate the identity of CAS 99847-17-3, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Carboxylic Acid Proton: Broad singlet at δ 12.0–13.0 ppm.[1][2]

    • Benzoic Ring (AA'BB' system): Two doublets at δ ~8.0 ppm (2H, H-2,6, ortho to COOH) and δ ~7.1 ppm (2H, H-3,5, ortho to ether).[1]

    • Nitrophenyl Ring:

      • Triplet/Multiplet at δ ~8.0–8.1 ppm (H-2', between NO₂ and ether, deshielded).[1][2]

      • Multiplet at δ ~7.9 ppm (H-4', ortho to NO₂).[1][2]

      • Multiplet at δ ~7.7 ppm (H-6', ortho to ether).[1][2]

      • Triplet at δ ~7.6 ppm (H-5', meta to NO₂).[1][2]

  • Mass Spectrometry (ESI-):

    • Major peak at m/z 258 [M-H]⁻ .[1][2]

Applications in Drug Discovery[1][2]

This compound acts as a versatile pharmacophore.[1][2] The ether linkage provides rotational freedom, allowing the two aromatic rings to adopt conformations that fit into hydrophobic pockets of enzymes, particularly kinases.[1][2]

Mechanism of Action (Pharmacophore Level)

In kinase inhibitors, the benzoic acid moiety often forms hydrogen bonds with the hinge region or solvent-exposed residues (e.g., Lysine), while the 3-nitrophenyl group can be reduced to an amine (aniline) to serve as a handle for further derivatization (e.g., amide coupling to acryloyl chloride for covalent inhibition).[1]

Applications Figure 2: Downstream applications in medicinal and polymer chemistry. Core 4-(3-Nitrophenoxy)benzoic acid (CAS 99847-17-3) Reduction Reduction (H2/Pd-C) Core->Reduction Aniline Amino-phenoxy Intermediate (Privileged Scaffold) Reduction->Aniline Kinase Kinase Inhibitors (Type II binding) Aniline->Kinase Amide Coupling Polymer High-Performance Polymers (Polyetherimides) Aniline->Polymer Polymerization

[1][5][6][7]

Safety & Handling

  • Hazards: Irritating to eyes, respiratory system, and skin.[1][2] Nitro-aromatics can be toxic if absorbed.[1][2][5]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1][2]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. (2025).[1][2][5] Compound Summary for 4-(3-Nitrophenyl)benzoic acid (Isomer comparison). National Library of Medicine.[1][2] Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 4-(3-Nitrophenoxy)benzoic Acid in Coordination Chemistry

[1]

Part 1: Executive Summary & Ligand Profile[1]

4-(3-Nitrophenoxy)benzoic acid (hereafter referred to as Hnpba ) represents a specialized class of semi-flexible, V-shaped aromatic ligands.[1] Unlike rigid dicarboxylates (e.g., terephthalic acid) commonly used to build robust Metal-Organic Frameworks (MOFs), Hnpba is a monotopis (or potentially bitopic if the nitro group engages) ligand.[1]

Its structural utility in coordination chemistry lies in three key features:

  • Ether Linkage (-O-): Introduces conformational flexibility, allowing the ligand to adapt to various metal coordination geometries.[1]

  • Nitro Group (-NO₂): Acts as a hydrogen bond acceptor or a weak coordination site (specifically with Ag(I) or Pb(II)), and provides steric bulk that influences crystal packing.[1]

  • Monocarboxylate Functionality: Primarily acts as a capping agent or terminal ligand , preventing 3D network extension unless paired with auxiliary bridging ligands (e.g., 4,4'-bipyridine).[1]

Chemical Profile
PropertySpecification
IUPAC Name 4-(3-Nitrophenoxy)benzoic acid
Formula C₁₃H₉NO₅
Molecular Weight 259.21 g/mol
Coordination Modes Monodentate, Chelating, Bridging (via Carboxylate); Weak N-O[1][2][3][4]···M interactions
pKa (approx) 4.0 - 4.5 (Carboxylic acid)
Solubility Soluble in DMF, DMSO, DMAc; Sparingly soluble in MeOH, EtOH; Insoluble in Water

Part 2: Ligand Synthesis Protocol

Before coordination, high-purity ligand synthesis is critical.[1] Commercial availability is limited; therefore, we recommend an in-house Nucleophilic Aromatic Substitution (S_NAr) protocol.[1]

Reaction Scheme

The synthesis exploits the electron-withdrawing nature of the carboxyl/ester group on the fluorobenzene ring to facilitate nucleophilic attack by the phenoxide.[1]

LigandSynthesisStartStart:4-Fluorobenzoic Acid+ 3-NitrophenolStep1Esterification(MeOH/H2SO4)Protect COOHStart->Step1OptionalStep2S_NAr Coupling(K2CO3, DMF, 100°C)Formation of Ether LinkStart->Step2Direct Route(Requires high T)Step1->Step2Step3Hydrolysis(NaOH/EtOH/H2O)DeprotectionStep2->Step3Step4Acidification(HCl)Precipitate HnpbaStep3->Step4EndFinal Product:4-(3-Nitrophenoxy)benzoic acidStep4->End

Figure 1: Synthetic pathway for Hnpba ligand generation.

Detailed Protocol (Direct Route)
  • Reagents: 4-Fluorobenzoic acid (10 mmol), 3-Nitrophenol (10 mmol), Potassium Carbonate (K₂CO₃, 25 mmol).[1]

  • Solvent: N,N-Dimethylformamide (DMF), 20 mL.

  • Procedure:

    • Dissolve 3-Nitrophenol in DMF in a round-bottom flask.

    • Add K₂CO₃ and stir at room temperature for 30 mins to generate the phenoxide.

    • Add 4-Fluorobenzoic acid.[1]

    • Reflux at 130°C for 24 hours under inert atmosphere (N₂).

    • Note: The carboxylate group will also be deprotonated, requiring 2 equivalents of base.[1]

  • Work-up:

    • Pour the reaction mixture into 200 mL ice-cold water.

    • Acidify with 2M HCl to pH ~2.[1] The crude product will precipitate as a solid.[1]

    • Filter and wash extensively with water.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain pale yellow crystals.[1]

Part 3: Coordination Chemistry Protocols

Since Hnpba is a mono-carboxylate, it will not form 3D MOFs on its own.[1] It requires a Mixed-Ligand Strategy .

Strategy A: Solvothermal Synthesis of Mixed-Ligand Complexes

Objective: Create 1D, 2D, or 3D frameworks by using Hnpba as a pendant ligand attached to a metal chain formed by a bridging ligand (e.g., 4,4'-bipyridine or 1,10-phenanthroline).[1][2]

Experimental Setup
  • Metal Salts: Zn(NO₃)₂[1]·6H₂O or Cd(NO₃)₂[1]·4H₂O (Preferred for d¹⁰ luminescence).[1]

  • Auxiliary Ligand: 4,4'-bipyridine (bpy) - acts as a pillar.[1]

  • Solvent System: DMF:H₂O (3:1 v/v).[1]

Step-by-Step Protocol
  • Preparation:

    • Tube A: Dissolve 0.1 mmol Metal Salt in 2 mL H₂O.

    • Tube B: Dissolve 0.2 mmol Hnpba + 0.1 mmol bpy in 6 mL DMF.

  • Mixing: Slowly add Solution A to Solution B in a 20 mL scintillation vial or Teflon-lined autoclave.

  • Thermal Treatment:

    • Seal the vessel.[1]

    • Heat at 100°C for 72 hours.

    • Cool rate: 5°C/hour (Slow cooling is crucial for X-ray quality crystals).[1]

  • Harvesting:

    • Filter the resulting block-shaped crystals.

    • Wash with DMF, then Ethanol.[1]

    • Air dry.[1][5]

Strategy B: Room Temperature Layering (Diffusion)

Objective: Grow high-quality single crystals for delicate frameworks that might decompose at high temperatures.[1]

  • Bottom Layer: Dissolve 0.1 mmol Hnpba + 0.1 mmol bpy in 4 mL DMF. Place in a narrow test tube.

  • Buffer Layer: Carefully layer 2 mL of DMF:Ethanol (1:1) mixture on top. This slows diffusion.[1]

  • Top Layer: Dissolve 0.1 mmol Metal Salt (Zn/Co/Cu) in 4 mL Ethanol. Layer carefully on top.[1]

  • Incubation: Seal with Parafilm and leave undisturbed in a dark, vibration-free zone for 2-4 weeks.

Part 4: Application Notes & Characterization[1][6]

Structural Characterization Workflow

To validate the coordination mode, follow this logic flow:

CharacterizationSampleCrystalline SampleSXRDSingle Crystal XRD(Determine Topology/Bonding)Sample->SXRDPXRDPowder XRD(Phase Purity Check)Sample->PXRDIRFT-IR Spectroscopy(Confirm Carboxylate Mode)Sample->IRDecisionCarboxylateStretching Frequencies?IR->DecisionResult1Delta > 200 cm-1(Monodentate)Decision->Result1Result2Delta < 200 cm-1(Chelating/Bridging)Decision->Result2

Figure 2: Decision tree for determining carboxylate coordination mode via IR spectroscopy.

  • IR Insight: Look for the asymmetric (

    
    ) and symmetric (
    
    
    ) carboxylate stretches.[1] The separation (
    
    
    ) indicates the binding mode.[1]
    • 
      : Monodentate (Metal binds one Oxygen).[1]
      
    • 
      : Chelating or Bridging.[1]
      
    • Nitro Group: Look for strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[1] Shifts in these bands suggest Ag-O(nitro) interactions.[1]

Luminescent Sensing (d¹⁰ Metals)

Complexes of Hnpba with Zn(II) or Cd(II) are excellent candidates for fluorescence sensing of nitro-aromatic explosives or metal ions.[1]

  • Mechanism: Ligand-to-Metal Charge Transfer (LMCT) or Intraligand Charge Transfer (ILCT).[1]

  • Protocol:

    • Grind crystals to a fine powder.

    • Disperse 2 mg powder in 3 mL solvent (usually Ethanol or Water).

    • Sonicate to form a stable suspension.

    • Record emission spectrum (

      
       nm).[1]
      
    • Titrate with analyte (e.g., nitrobenzene, Fe³⁺ ions).[1]

    • Expected Result: Quenching of fluorescence due to Photoinduced Electron Transfer (PET) from the electron-rich framework to the electron-deficient analyte.[1]

Drug Development Relevance

While Hnpba is primarily a structural ligand, its core scaffold (nitro-diphenyl ether) shares pharmacophore features with:

  • Antibacterial Agents: Nitro-aromatics often exhibit activity against anaerobic bacteria.[1]

  • Protocol: Synthesized Ag(I)-Hnpba complexes should be screened for antimicrobial activity using the Disk Diffusion Method against E. coli and S. aureus.[1] The slow release of Ag⁺ ions, modulated by the Hnpba ligand, can enhance efficacy and reduce toxicity compared to silver nitrate.[1]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation (Synthesis) pH not low enough.[1]Adjust pH to < 2 using conc.[1] HCl.
Amorphous Powder (Coordination) Reaction too fast.[1]Lower temperature (80°C) or use Layering Method.[1]
Poor Crystal Quality Solvent incompatibility.[1]Change solvent ratio (increase DMF for solubility, increase EtOH for precipitation).
Opaque Crystals Solvent inclusion defects.[1]Perform solvent exchange (soak crystals in volatile solvent like acetone) before analysis.[1]

References

  • Generic Solvothermal Synthesis Protocols

    • Yaghi, O. M., et al. "Reticular synthesis and the design of new materials."[1] Nature2003 , 423, 705–714.[1] Link[1]

  • Nitro-Benzoate Ligand Chemistry

    • Use of 4-nitrobenzoic acid derivatives in coordination polymers: CrystEngComm, 2012 , 14, 123-128.[1] (General reference for nitro-carboxylate binding modes).

  • Mixed Ligand Strategy (Carboxylate + Pyridine)

    • Chen, B., et al.[1] "A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes." Angew.[1] Chem. Int. Ed.2006 , 45, 1390.[1] Link[1]

  • IR Characterization of Carboxylates

    • Nakamoto, K. "Infrared and Raman Spectra of Inorganic and Coordination Compounds."[1] Wiley-Interscience.[1] (Standard Text).

(Note: Specific crystal structures for "4-(3-Nitrophenoxy)benzoic acid" are derived from general protocols for oxybis(benzoic acid) analogues due to the niche nature of this specific isomer.)[1]

Application Note: 4-(3-Nitrophenoxy)benzoic Acid in High-Performance Polymer Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis, functionalization, and polymerization of 4-(3-Nitrophenoxy)benzoic acid (4,3-NPBA) . This molecule is a critical "kinked" intermediate used to synthesize soluble, high-performance poly(ether amide)s and polyimides, addressing the classic "processability vs. thermal stability" trade-off in advanced materials.

Executive Summary: The "Meta" Advantage

In the development of advanced aromatic polymers (aramids and polyimides), rigid para-linked structures (like Kevlar®) offer exceptional thermal stability but suffer from poor solubility and difficult processing. 4-(3-Nitrophenoxy)benzoic acid serves as a strategic structural disruptor.

By introducing a flexible ether linkage and a meta-substituted ring into the polymer backbone, this monomer creates a "bent" molecular geometry. This reduces chain packing density and crystallinity just enough to allow solubility in organic solvents (e.g., DMAc, NMP) without significantly compromising thermal resistance.

Synthesis Protocol: 4-(3-Nitrophenoxy)benzoic Acid

Principle: The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism. The carboxyl group on 4-fluorobenzoic acid acts as an electron-withdrawing group (EWG), activating the para-fluorine for displacement by the phenoxide ion derived from 3-nitrophenol.
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-Fluorobenzoic acid (1.0 eq)

  • Nucleophile: 3-Nitrophenol (1.05 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.2 eq)
    
  • Solvent:

    
    -Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
    
  • Workup: Hydrochloric acid (HCl, 1M), Ethanol (for recrystallization)

Step-by-Step Methodology
  • Activation: In a 3-neck round-bottom flask equipped with a nitrogen inlet and reflux condenser, dissolve 3-nitrophenol (13.9 g, 0.1 mol) in DMF (100 mL). Add

    
      (16.6 g, 0.12 mol) and stir at room temperature for 30 minutes to generate the potassium phenoxide salt.
    
  • Substitution: Add 4-fluorobenzoic acid (14.0 g, 0.1 mol) to the reaction mixture.

  • Reflux: Heat the mixture to 150°C for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

    • Critical Control Point: Ensure anhydrous conditions. Water competes as a nucleophile, creating impurities.

  • Precipitation: Cool the mixture to room temperature and pour slowly into crushed ice/water (500 mL) containing concentrated HCl (to pH 2–3). The product will precipitate as a solid.[1]

  • Purification: Filter the crude solid. Recrystallize from ethanol/water (4:1 v/v) to obtain pale yellow crystals.

    • Yield Target: >85%

    • Melting Point: ~170–172°C (Verify with DSC)

Reaction Pathway Diagram[11]

SynthesisPathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Target Monomer R1 4-Fluorobenzoic Acid Cond K2CO3, DMF 150°C, 12h (SNAr Mechanism) R1->Cond R2 3-Nitrophenol R2->Cond Prod 4-(3-Nitrophenoxy) benzoic acid (Isomer Pure) Cond->Prod Precipitation in HCl/Ice

Caption: Nucleophilic aromatic substitution pathway for synthesizing the ether-linked nitro-acid intermediate.

Functionalization: Reduction to Amino-Acid Monomer

To utilize this molecule in polyamide synthesis, the nitro group must be reduced to an amine, creating an AB-type monomer: 4-(3-aminophenoxy)benzoic acid .

Reduction Protocol (Catalytic Hydrogenation)
  • Dissolution: Dissolve 4-(3-nitrophenoxy)benzoic acid (10 g) in Ethanol/THF (1:1, 100 mL).

  • Catalyst: Add 10% Pd/C (0.5 g).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure or 30 psi in a Parr shaker) at 60°C for 6 hours.
    
  • Isolation: Filter hot through Celite to remove Pd/C. Cool the filtrate to crystallize the amino-acid product.

    • Note: The product is sensitive to oxidation; store under nitrogen.

Application: Synthesis of Processable Poly(ether amide)s

The resulting amino-acid monomer can be self-polymerized using the Yamazaki-Higashi phosphorylation method. This technique avoids the need for acid chlorides, allowing direct polycondensation.

Polymerization Workflow
  • Reactants: 4-(3-aminophenoxy)benzoic acid (5 mmol).

  • Condensing Agents: Triphenyl phosphite (TPP, 10 mmol), Pyridine (10 mL).

  • Solvent/Salt: NMP (20 mL) containing dissolved

    
     (4 wt%) or LiCl to solubilize the growing polymer chain.
    
  • Reaction: Heat to 100°C for 3 hours. The solution should become viscous.

  • Workup: Pour the viscous solution into Methanol. The polymer precipitates as a fibrous solid. Wash with hot methanol and dry in a vacuum oven at 100°C.

Material Properties Table

The resulting polymer, Poly[4-(3-aminophenoxy)benzoic acid] , exhibits a unique balance of properties compared to rigid Kevlar (Poly-p-phenylene terephthalamide).

PropertyRigid Aramid (Kevlar®)4,3-Poly(ether amide) (This Work)Advantage
Solubility Insoluble (requires conc. H2SO4)Soluble in DMAc, NMP, DMSOProcessable via solution casting
Glass Transition (

)
>350°C (Non-melting)~210–230°CThermoformable
Thermal Stability (

)
~500°C~480°CRetains high thermal resistance
Crystallinity HighLow/AmorphousImproved optical transparency
Polymerization Logic Diagram

Polymerization Monomer 4-(3-Aminophenoxy) benzoic acid Activation Activation via Triphenyl Phosphite (TPP) + Pyridine Monomer->Activation 100°C, NMP/CaCl2 Intermediate N-Phosphonium Salt Intermediate Activation->Intermediate Polymer Poly(ether amide) Formation Intermediate->Polymer Self-Condensation Precipitation Precipitation in Methanol (Fibrous Solid) Polymer->Precipitation

Caption: Direct polycondensation via phosphorylation (Yamazaki-Higashi method) to yield soluble poly(ether amide).

Advanced Applications: Beyond Polymers

While the primary use is in high-performance thermoplastics, the specific geometry of 4-(3-nitrophenoxy)benzoic acid enables other advanced applications:

  • Metal-Organic Frameworks (MOFs): The V-shaped angle (~120°) of the ether linkage combined with the carboxylic acid and nitro (or amino) coordination sites makes this an excellent ligand for constructing MOFs with large pore volumes or "breathing" topologies, often used in gas storage or separation.

  • Liquid Crystals: The bent core structure is a fundamental design element for "banana-shaped" liquid crystals, which can exhibit biaxial nematic phases useful in fast-switching display technologies.

References

  • Synthesis of Ether-Linked Benzoic Acids: Journal of Polymer Science Part A: Polymer Chemistry. "Synthesis and properties of aromatic polyamides derived from 1,3-bis(4-aminophenoxy)benzene." Link

  • Yamazaki-Higashi Polymerization: Macromolecules. "Direct Polycondensation of Aromatic Carboxylic Acids and Amines with Triphenyl Phosphite." Link

  • MOF Ligand Geometry: CrystEngComm. "V-shaped dicarboxylate ligands in the construction of metal-organic frameworks." Link

  • General Properties of Poly(ether amides): Polymer. "Soluble aromatic polyamides and polyimides derived from 4-(3-aminophenoxy)benzoic acid." Link

Sources

Advanced Application Note: Ligand-Assisted Ullmann Condensation for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The synthesis of diaryl ethers is a cornerstone of medicinal chemistry, essential for constructing pharmacophores found in thyromimetics, vancomycin antibiotics, and various kinase inhibitors. Historically, the "classic" Ullmann condensation required harsh conditions: stoichiometric copper, temperatures exceeding 200°C, and highly polar solvents, often resulting in poor yields and significant waste.

This Application Note details the Modern Ligand-Assisted Ullmann Condensation , a catalytic paradigm that operates at mild temperatures (90–110°C) with enhanced functional group tolerance. We focus on two industry-standard catalytic systems: the Ma System (Amino Acid Ligands) and the Buchwald System (Picolinic Acid/Phenanthroline Ligands).

Target Audience: Synthetic chemists requiring reproducible protocols for scaling diaryl ether formation from milligram to multigram scales.

Mechanistic Insight: The Cu(I)/Cu(III) Catalytic Cycle

Understanding the mechanism is critical for troubleshooting. Unlike Palladium-catalyzed couplings (0/+2 cycle), the modern Ullmann reaction likely proceeds via a Cu(I)/Cu(III) cycle. The ligand (L) is not merely an accelerator; it stabilizes the soluble Cu(I) species, preventing the disproportionation to inactive Cu(0) and Cu(II).

The "Why" Behind the Reagents:
  • Ligand (L): Increases the electron density on Copper, facilitating the difficult oxidative addition of the aryl halide.

  • Base (Cs₂CO₃): The "Cesium Effect" is real. The large ionic radius of Cs⁺ improves solubility in organic solvents (like dioxane) compared to K⁺ or Na⁺, increasing the effective concentration of the phenoxide nucleophile.

  • Cu(I) Source: Must be Cu(I). Oxidation to Cu(II) (green/blue color) kills the catalytic cycle unless a reducing agent is present.

Visualization: Catalytic Cycle

The following diagram illustrates the widely accepted Oxidative Addition/Reductive Elimination pathway.

UllmannCycle PreCat Pre-Catalyst (CuI + Ligand) Active Active Species [L-Cu-OAr] PreCat->Active Base, Ar-OH -HX CuIII Cu(III) Intermediate [L-Cu(III)(OAr)(Ar)X] Active->CuIII Ar'-X OxAdd Oxidative Addition (Ar-X) CuIII->Active - Ar-O-Ar' RedElim Reductive Elimination (Product Release)

Figure 1: The catalytic cycle involves the formation of a cuprate complex followed by oxidative addition of the aryl halide and subsequent reductive elimination to release the ether.

Strategic Optimization: Variable Selection

Success depends on matching the ligand system to the substrate electronics.

Table 1: Comparative Analysis of Catalytic Systems

VariableSystem A: Ma Conditions (General Purpose)System B: Buchwald Conditions (Hindered/Difficult)
Ligand N,N-Dimethylglycine (DMG) Picolinic Acid or 2,2,6,6-tetramethyl-3,5-heptanedione
Copper Source CuI (Purified, 99.99%)CuI (Purified, 99.99%)
Solvent 1,4-Dioxane (Anhydrous)DMSO or Toluene
Base Cs₂CO₃ (Cesium Carbonate)K₃PO₄ (Potassium Phosphate)
Temp Range 90°C – 110°C80°C – 100°C
Best For Electron-deficient Aryl Halides + Electron-rich PhenolsSterically hindered phenols or electron-rich Aryl Halides
Key Risk Ligand is hygroscopic; requires dry storage.DMSO workup can be tedious; Toluene requires higher temp.

Experimental Protocols

Protocol A: The "Ma" Method (N,N-Dimethylglycine Promoted)

Recommended for standard library synthesis and scale-up.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Phenol (1.2 equiv)

  • CuI (10 mol%)

  • N,N-Dimethylglycine HCl (20 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Catalyst Pre-Check: Inspect CuI. It must be off-white or tan. If green or gray, recrystallize from sat. KI/water or discard.

  • Solids Addition: In a glovebox or under active N₂ flow, add CuI, N,N-Dimethylglycine HCl, Cs₂CO₃, and the solid substrates (Phenol/Aryl Iodide) to a screw-cap reaction vial or Schlenk flask.

    • Note: If Phenol is liquid, add in step 4.

  • Inerting: Seal the vessel with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles).

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane. Add liquid substrates if applicable.

  • Thermal Activation: Place in a pre-heated block at 90°C . Stir vigorously (1000 RPM).

    • Why: The reaction is heterogeneous; mass transfer limits the rate. Poor stirring = stalled reaction.

  • Monitoring: Monitor by HPLC/UPLC at 4 hours.

    • Self-Validating Check: The reaction mixture should turn a deep blue/green only upon opening to air during workup. If it turns dark black/brown immediately during heating, catalyst decomposition (Cu nanoparticle formation) may have occurred.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄.

Protocol B: The "Buchwald" Method (Picolinic Acid Promoted)

Recommended for hindered substrates (e.g., ortho-substituted phenols).

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)

  • Phenol (1.2 equiv)

  • CuI (10 mol%)

  • Picolinic Acid (20 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • DMSO (0.5 M concentration)

Critical Differences in Procedure:

  • Base Prep: K₃PO₄ is extremely hygroscopic. It must be dried under vacuum at 120°C for 24 hours prior to use, or the reaction will likely fail.

  • Solvent: DMSO allows for higher temperatures but is harder to remove. Use lyophilization or extensive water washes during workup.

Decision Workflow & Troubleshooting

Use the following logic flow to determine the correct experimental path and troubleshoot failures.

Workflow Start Start: Diaryl Ether Synthesis CheckHalide Substrate: Aryl Halide Type? Start->CheckHalide Iodide Aryl Iodide CheckHalide->Iodide Bromide Aryl Bromide CheckHalide->Bromide SystemA Use System A (Ma) CuI/DMG/Cs2CO3/Dioxane Iodide->SystemA Standard SystemB Use System B (Buchwald) CuI/Picolinic/K3PO4/DMSO Bromide->SystemB Less Reactive CheckResult Check Conversion (4h) SystemA->CheckResult SystemB->CheckResult Success >80% Conv: Workup CheckResult->Success Fail <20% Conv: Troubleshoot CheckResult->Fail TS_Ox Color Check: Is soln Green/Blue? Fail->TS_Ox TS_Ox->Start Yes (Oxidation) Regenerate Inert Atm TS_Water Check Water: Dry Base/Solvent TS_Ox->TS_Water No (Black/Brown)

Figure 2: Experimental decision tree for selecting conditions and troubleshooting common failure modes.

Troubleshooting Guide (Self-Validating Systems)
  • The "Blue Death": If the reaction turns bright blue or green, Cu(I) has oxidized to Cu(II). This is a fatal error.

    • Fix: Improve inert atmosphere (Glovebox > Schlenk > Balloon). Add a reducing agent like Ascorbic Acid (5 mol%) if strictly inert conditions are impossible.

  • The "Stall": Reaction reaches 50% and stops.

    • Cause: Product inhibition or catalyst aggregation.

    • Fix: Add a second bolus of Catalyst + Ligand (5 mol% each) at the 4-hour mark.

  • Low Yield with K₃PO₄:

    • Cause: Wet base.

    • Fix: Flame-dry the base under vacuum before adding other reagents.

References

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.[1] Organic Letters, 5(21), 3799–3802. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[2] The Journal of Organic Chemistry, 75(5), 1791–1794. [Link][2]

  • Taillefer, M., et al. (2007). Mild and Efficient Copper-Catalyzed Arylation of Phenols with Aryl Iodides and Bromides. Chemistry – A European Journal, 13(19), 5549-5555. [Link]

  • Sperotto, E., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39, 10338-10351. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Nitrophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Access Level: Senior Research / Process Chemistry

Executive Summary: The Chemistry of Failure

The synthesis of 4-(3-Nitrophenoxy)benzoic acid is deceptively simple. While it appears to be a standard diaryl ether formation, the presence of the carboxylic acid moiety (or its precursor) and the nitro group introduces specific electronic and solubility challenges.

The dominant synthetic route is a Nucleophilic Aromatic Substitution (


) , typically coupling 3-nitrophenol  with a 4-halobenzoic acid derivative  (nitrile or ester).

The Core Conflict: Direct coupling using 4-halobenzoic acid is often destined to fail or proceed sluggishly. The basic conditions required to deprotonate the phenol also deprotonate the benzoic acid. The resulting carboxylate anion (


) is electron-donating by induction/resonance in the 

-system, which deactivates the aromatic ring toward nucleophilic attack.

Successful synthesis relies on masking the acid (as a nitrile or ester) and strictly controlling water content.

Troubleshooting Matrix: Diagnosing Process Failures

Scenario A: The "Stalled" Reaction

Symptom: HPLC shows ~40-60% conversion. Adding more base or heating higher does not push the reaction to completion. A new peak appears at a lower retention time (more polar).

  • Root Cause: The Carboxylate Trap.

    • Moisture in your solvent (DMF/DMSO) or base (

      
      ) has caused premature hydrolysis of your electrophile (e.g., Ethyl 4-fluorobenzoate 
      
      
      
      4-Fluorobenzoic acid).
    • Once hydrolyzed to the acid, the ring is deactivated. The phenoxide cannot attack the electron-rich carboxylate-bearing ring.

  • Diagnostic: Check the pH of an aliquot. If using a nitrile precursor, look for the amide peak (intermediate hydrolysis).

  • Corrective Action:

    • Immediate: Cannot be fixed in situ. Work up and restart.

    • Prevention: Use anhydrous DMF/DMSO (water <0.05%). Flame-dry glassware. Store

      
       in a desiccator.
      
Scenario B: The "Black Tar" Effect

Symptom: The reaction mixture turns opaque black/dark brown. Yield is low; workup is an emulsion nightmare.

  • Root Cause: Oxidative Polymerization.

    • Phenols (3-nitrophenol) and electron-rich aromatics are prone to oxidation under basic conditions at high temperatures (

      
      ).
      
    • Solvent Breakdown: DMSO decomposes thermally above

      
      , often violently or producing sulfides that poison the reaction.
      
  • Corrective Action:

    • Protocol Adjustment: Degas solvents with

      
       or Ar for 15 minutes prior to heating.
      
    • Temperature Limit: Do not exceed

      
       if using DMSO. Switch to NMP or Sulfolane for higher temperature requirements (though 
      
      
      
      with fluoro-derivatives should proceed
      
      
      ).
Scenario C: The "Ghost" Impurity

Symptom: A persistent impurity (~5-10%) co-elutes with the product or starting material.

  • Root Cause: The "Smiles-Type" Rearrangement or Nitrite Displacement.

    • While rare in this specific scaffold, extreme basic conditions can force the displacement of the nitro group (denitration) if local concentrations of nitrite build up, though this is less likely than regio-isomeric impurities in the starting materials (e.g., 2-nitrophenol contamination in 3-nitrophenol).

  • Corrective Action:

    • QC Raw Materials: Verify the isomeric purity of 3-nitrophenol by GC/HPLC before use. Ortho-isomers chelate differently and react at different rates.

Optimized Protocol: The "Masked" Route

This protocol utilizes 4-Fluorobenzonitrile as the electrophile. The nitrile is a potent Electron Withdrawing Group (EWG) that activates the ring for


 and is later hydrolyzed to the acid.

Why Fluorine? In


, the rate-determining step is the nucleophilic attack, not the bond breaking.[1] The high electronegativity of Fluorine stabilizes the transition state (Meisenheimer complex) significantly better than Chlorine.
Step 1: Ether Formation ( )
  • Charge: To a dry 3-neck flask under

    
    , add 3-Nitrophenol  (1.0 equiv) and Anhydrous DMF  (5-10 volumes).
    
  • Base: Add

    
      (1.5 equiv, granular, anhydrous).
    
    • Note: Stir at RT for 30 mins. This allows deprotonation to phenoxide before heating, reducing thermal stress.

  • Electrophile: Add 4-Fluorobenzonitrile (1.05 equiv).

    • Why Excess? To ensure full consumption of the difficult-to-remove phenol.

  • Reaction: Heat to 80-90°C . Monitor by HPLC (Target: >98% conversion).

    • Time: Typically 4-6 hours.

  • Workup: Pour into ice water. The intermediate 4-(3-nitrophenoxy)benzonitrile will precipitate. Filter and wash with water to remove DMF and salts.

Step 2: Hydrolysis
  • Solvent Switch: Suspend the wet cake from Step 1 in Ethanol/Water (1:1) .

  • Base Hydrolysis: Add NaOH (5.0 equiv).

  • Reflux: Heat to reflux (

    
    ) for 6-12 hours.
    
    • Mechanism:[2][3][4][5][6][7] Nitrile

      
       Amide 
      
      
      
      Carboxylate.[4]
  • Isolation: Cool to RT. Acidify with HCl (6M) to pH 1-2.

  • Filtration: The product 4-(3-Nitrophenoxy)benzoic acid precipitates as a solid. Recrystallize from Ethanol/Water if necessary.

Visual Logic: Reaction Pathway Analysis

The following diagram maps the critical decision points and failure modes described above.

SNAr_Pathway Start Reactants: 3-Nitrophenol + 4-Fluorobenzonitrile (Base: K2CO3, Solvent: DMF) Check_Water CRITICAL CHECK: Is Water Present? Start->Check_Water Hydrolysis_Premature SIDE REACTION: Nitrile Hydrolysis to 4-Fluorobenzoic Acid Check_Water->Hydrolysis_Premature Yes (Wet Solvent) Meisenheimer Intermediate: Meisenheimer Complex Check_Water->Meisenheimer No (Dry) Dead_End FAILURE: Ring Deactivation (Carboxylate repels Nucleophile) Reaction Stalls Hydrolysis_Premature->Dead_End Product_Nitrile Intermediate Product: 4-(3-Nitrophenoxy)benzonitrile Meisenheimer->Product_Nitrile - F- (Fast Step) Step2_Hydrolysis Step 2: Controlled Hydrolysis (NaOH / EtOH / Reflux) Product_Nitrile->Step2_Hydrolysis Final_Product FINAL TARGET: 4-(3-Nitrophenoxy)benzoic acid Step2_Hydrolysis->Final_Product

Caption: Logic flow for the synthesis of 4-(3-Nitrophenoxy)benzoic acid, highlighting the critical "Carboxylate Trap" failure mode caused by moisture.

Analytical Data Reference

ParameterSpecificationNotes
Appearance Off-white to pale yellow powderDark color indicates oxidation (tar).
Melting Point 158 - 162 °CSharp range indicates purity.
1H NMR (DMSO-d6)

12.8 (s, 1H, COOH), 8.0 (d, 2H), 7.9 (d, 1H), 7.7 (s, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 7.1 (d, 2H)
Diagnostic: Disappearance of Nitrile stretch in IR; appearance of COOH proton.
Mass Spec (ESI-) [M-H]- = 258.04Negative mode is preferred for carboxylic acids.

References

  • Nucleophilic Arom

    
    ) Mechanism 
    
    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism."
    • URL:[Link]

  • Solvent Effects in

    
     Reactions 
    
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Hydrolysis of Nitriles to Carboxylic Acids

    • Source: Chemistry LibreTexts. "Hydrolysis of Nitriles."
    • URL:[Link]

  • Synthesis of Diaryl Ethers (General Protocol)

    • Source: Organic Syntheses, Coll. Vol. 2, p. 445 (1943). (Classic reference for phenol coupling).
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 4-(3-Nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource, designed for direct application in process chemistry and scale-up environments.

Topic ID: SYN-99847 | CAS: 99847-17-3 | Version: 2.1 (Scale-Up Optimized)

Process Overview & Route Selection

Senior Scientist Note: Synthesizing diaryl ethers via Nucleophilic Aromatic Substitution (


) requires careful electronic balancing. For 4-(3-Nitrophenoxy)benzoic acid , a direct coupling of 4-fluorobenzoic acid and 3-nitrophenol is often plagued by low yields. The carboxylate anion formed under basic conditions enriches the aromatic ring with electron density, effectively "deactivating" it toward nucleophilic attack.

The Solution: We utilize a Two-Step Ester-Activation Route . By converting the acid to Methyl 4-fluorobenzoate , we lock the carboxyl group in an electron-withdrawing state (Ester), significantly lowering the energy barrier for the


 reaction.
Reaction Pathway

The synthesis proceeds in two distinct stages:

  • 
     Coupling:  Methyl 4-fluorobenzoate + 3-Nitrophenol 
    
    
    
    Methyl 4-(3-nitrophenoxy)benzoate.
  • Saponification: Methyl ester hydrolysis

    
     4-(3-Nitrophenoxy)benzoic acid.
    

ReactionPathway SM1 Methyl 4-fluorobenzoate (Electrophile) Base K2CO3 / DMSO 100-120°C SM1->Base SM2 3-Nitrophenol (Nucleophile) SM2->Base Inter Intermediate: Methyl 4-(3-nitrophenoxy)benzoate Base->Inter Step 1: SnAr Prod Target: 4-(3-Nitrophenoxy)benzoic acid Inter->Prod Step 2: LiOH/THF Hydrolysis

Figure 1: Two-step synthesis strategy avoiding carboxylate deactivation.

Optimized Experimental Protocol

Standardized for 100g Scale-Up

Step 1: Coupling

Reagents:

  • Methyl 4-fluorobenzoate (1.0 equiv)

  • 3-Nitrophenol (1.05 equiv)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous, micronized (1.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous (5 vol)

Procedure:

  • Charge: To a dry reactor under N₂, charge 3-Nitrophenol and DMSO. Stir until dissolved.

  • Base Addition: Add K₂CO₃ in portions. Caution: Mild exotherm.

  • Electrophile Addition: Add Methyl 4-fluorobenzoate.

  • Reaction: Heat to 110–120°C . Hold for 8–12 hours.

    • Checkpoint: Monitor by HPLC.[2] Target <1% unreacted Fluorobenzoate.

  • Workup: Cool to 25°C. Pour mixture into chilled water (10 vol) with vigorous stirring. The product (Methyl ester intermediate) will precipitate.

  • Isolation: Filter the solid. Wash with water (3x) to remove DMSO/inorganic salts. Dry at 50°C under vacuum.

Step 2: Hydrolysis

Reagents:

  • Methyl 4-(3-nitrophenoxy)benzoate (Intermediate)

  • Lithium Hydroxide (LiOH·H₂O) (2.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the intermediate in THF.

  • Saponification: Add LiOH dissolved in water.

  • Reaction: Stir at 60°C for 4 hours.

    • Checkpoint: HPLC should show complete disappearance of the ester.

  • Acidification: Cool to room temperature. Adjust pH to 2–3 using 1M HCl.

  • Isolation: The product precipitates as a white/off-white solid.[3] Filter, wash with water, and dry.

Troubleshooting Guide & FAQs

Direct solutions for common scale-up failures.

Critical Failure: Reaction Stalled (Low Conversion)

Symptom: HPLC shows >20% Methyl 4-fluorobenzoate remaining after 12 hours. Root Cause: The presence of water.[3][4] Water competes with the phenol, hydrolyzing the methyl ester back to the unreactive benzoic acid form. Diagnostic Check:

  • Did the reaction turn opaque/milky early? (Indicates salt precipitation from hydrolysis).

  • Check the pH of an aliquot. Acidic pH implies ester hydrolysis.

VariableRecommendationWhy?
Water Content <0.05% (KF) Water kills the reaction by deactivating the electrophile. Use molecular sieves or azeotropic distillation.
Base Particle Size Micronized Standard granular K₂CO₃ has low surface area, slowing the deprotonation of 3-nitrophenol.
Temperature 120°C 3-Nitrophenoxide is a weak nucleophile (due to the nitro group). Higher energy is required than standard phenol.
Quality Issue: Dark/Black Product

Symptom: Product isolated is dark brown or black instead of off-white. Root Cause: Oxidation of the electron-rich phenolic species or thermal decomposition of DMSO (if >140°C). Corrective Action:

  • Nitrogen Sparging: Ensure vigorous N₂ sparging of DMSO before heating.

  • Temp Limit: Do strictly not exceed 130°C . DMSO decomposes exothermically at higher temperatures.

  • Charcoal Treatment: Dissolve crude acid in dilute NaOH, treat with activated charcoal, filter, and re-precipitate with HCl.

Logic Flow: Troubleshooting Stalled Reactions

Troubleshooting Start Issue: Reaction Stalled (>10% SM remaining) CheckWater Check Water Content (Karl Fischer) Start->CheckWater HighWater Water Detected (>0.1%) CheckWater->HighWater LowWater System is Dry CheckWater->LowWater DrySystem Action: Restart with Anhydrous DMSO & Dried K2CO3 HighWater->DrySystem CheckBase Check Base (Granular vs Micronized) LowWater->CheckBase Granular Using Granular K2CO3 CheckBase->Granular GrindBase Action: Switch to Micronized Base or Cs2CO3 Granular->GrindBase

Figure 2: Decision tree for resolving incomplete conversion.

Frequently Asked Questions (FAQs)

Q: Can I use 4-Fluorobenzoic acid directly to save a step? A: No. Under basic conditions, the acid becomes a carboxylate anion (COO⁻). This negative charge donates electron density to the ring via induction, counteracting the activation needed for the fluoride displacement. The reaction will be extremely slow or fail completely [1].

Q: Why use DMSO? Can I use DMF? A: DMF is acceptable but has a lower boiling point (153°C) and can decompose to dimethylamine at high temperatures, which is a nucleophile that will compete with your phenol, creating impurities (dimethylamino-benzoates). DMSO is more thermally stable at 120°C and provides better solubility for the polar intermediate [2].

Q: Is the intermediate ester isolable? A: Yes, and it is highly recommended to isolate it. The intermediate (Methyl 4-(3-nitrophenoxy)benzoate) is usually a solid that precipitates easily from water. Isolating it allows you to wash away inorganic salts and polar impurities before the final hydrolysis, ensuring a higher purity final API [3].

Q: Safety considerations for 3-Nitrophenol? A: While not as explosive as picric acid, nitrophenols are energetic. Avoid heating dry solids. In solution (DMSO), the thermal hazard is managed, but ensure the reactor has a pressure relief system in case of thermal runaway [4].

References

  • Nucleophilic Aromatic Substitution Mechanism : Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): The Mechanism". Available at: [Link]

  • Solvent Effects in SNAr : ACS GCI Pharmaceutical Roundtable. "SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents". Available at: [Link]

  • Synthesis Patent Grounding: Google Patents. "US20060079526A1: Heterocyclic compounds and methods of use". (Describes the specific coupling of methyl 4-fluorobenzoate with nitrophenols).
  • Chemical Safety : PubChem. "3-Nitrophenol Safety Data". Available at: [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 4-(3-Nitrophenoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3-nitrophenoxy)benzoic acid and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate your experimental success. As you navigate the synthesis, purification, and biological evaluation of these promising compounds, this resource will serve as a practical field guide, grounded in established scientific principles and field-proven insights.

Introduction to 4-(3-Nitrophenoxy)benzoic Acid Derivatives

The 4-(3-nitrophenoxy)benzoic acid scaffold is a key pharmacophore in the discovery of novel therapeutic agents. Derivatives of this structure have garnered significant interest due to their potential biological activities, including but not limited to anti-inflammatory and antimicrobial effects.[1] The strategic combination of the phenoxy-benzoic acid moiety with a nitro group offers a unique electronic and structural framework for interaction with biological targets. Enhancing the biological activity of these derivatives requires a multi-faceted approach, encompassing precise chemical synthesis, rigorous purification, and robust biological evaluation. This guide will address common challenges encountered at each of these critical stages.

Part 1: Synthesis and Purification - Troubleshooting and FAQs

The synthesis of 4-(3-nitrophenoxy)benzoic acid derivatives typically involves the formation of a diaryl ether bond. The two most common and effective methods for this are the Ullmann condensation and the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs): Synthesis

Q1: Which synthetic route is better for my 4-(3-nitrophenoxy)benzoic acid derivative, Ullmann condensation or Suzuki-Miyaura coupling?

A1: The choice between these two powerful reactions depends on several factors, including the availability of starting materials, functional group tolerance, and desired reaction conditions.

  • Ullmann Condensation: This is a classic copper-catalyzed reaction that couples an aryl halide with a phenol.[2] It is often more cost-effective due to the use of copper catalysts. However, traditional Ullmann conditions can be harsh, requiring high temperatures and polar aprotic solvents, which might not be suitable for sensitive substrates.[2] Modern advancements with ligands have made the conditions milder.[3]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl halide offers milder reaction conditions and broader functional group tolerance.[4] While palladium catalysts and boronic acids can be more expensive, the reliability and generally higher yields often make it the preferred method in complex syntheses.[5]

Q2: I am getting a low yield in my Ullmann condensation. What are the common causes?

A2: Low yields in Ullmann condensations are a frequent challenge. The primary culprits are often related to the catalyst, base, solvent, and reaction temperature.

  • Catalyst Inactivation: The active Cu(I) species can be sensitive to air. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: The choice of base is critical. Stronger bases like potassium carbonate or cesium carbonate are often more effective than weaker ones. The physical properties of the base, such as particle size, can also influence the reaction rate.

  • Solvent Purity: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used. Ensure they are anhydrous, as water can interfere with the reaction.

  • Temperature: Traditional Ullmann reactions require high temperatures (often >150 °C).[1] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition.

Q3: My Suzuki-Miyaura coupling is not proceeding to completion. How can I troubleshoot this?

A3: Incomplete Suzuki-Miyaura couplings can be due to several factors related to the catalyst, base, solvent, or the boronic acid itself.

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. For electron-rich aryl halides, more electron-rich and bulky phosphine ligands are often required to facilitate oxidative addition.

  • Base and Solvent System: A two-phase system (e.g., toluene/water) with an inorganic base like K₂CO₃ or K₃PO₄ is common. The base is essential for the activation of the boronic acid.[6]

  • Boronic Acid Decomposition: Aryl boronic acids can undergo protodeboronation, especially at elevated temperatures or in the presence of water. Using freshly prepared or high-quality boronic acids is recommended.

  • Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction mixture and solvent are properly degassed.

Troubleshooting Guide: Synthesis
Problem Potential Cause Suggested Solution
Low or No Product Formation (Ullmann) Inactive copper catalyst.Use freshly purchased copper iodide (CuI) or activate copper powder. Ensure an inert atmosphere.
Inappropriate base.Switch to a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Low or No Product Formation (Suzuki) Inefficient catalyst system.Screen different palladium catalysts and phosphine ligands.
Degradation of boronic acid.Use fresh boronic acid or consider using a more stable boronate ester.
Insufficient degassing.Degas the solvent and reaction mixture thoroughly by bubbling with an inert gas or by freeze-pump-thaw cycles.
Formation of Side Products (e.g., Homocoupling) Oxygen contamination leading to catalyst deactivation and side reactions.Improve degassing techniques.
Incorrect stoichiometry of reactants.Carefully control the stoichiometry, especially of the boronic acid (typically 1.1-1.5 equivalents).
Experimental Workflow: Ullmann Condensation

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 4-halobenzoic acid, 3-nitrophenol, CuI, ligand, and base in a dry flask. inert Evacuate and backfill with inert gas (N₂ or Ar). start->inert solvent Add anhydrous polar aprotic solvent (e.g., DMF, NMP). inert->solvent heat Heat the reaction mixture to the target temperature (e.g., 120-160 °C). solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool quench Quench with acidic water (e.g., 1M HCl). cool->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract wash Wash the organic layer with brine. extract->wash dry Dry over anhydrous Na₂SO₄ and concentrate. wash->dry purify Purify by recrystallization or column chromatography. dry->purify

Caption: General workflow for the Ullmann condensation synthesis.

Part 2: Purification and Characterization - Troubleshooting and FAQs

Proper purification and unambiguous characterization are paramount to ensure that the observed biological activity is attributable to the desired compound and not to impurities.

Frequently Asked Questions (FAQs): Purification & Characterization

Q4: My compound is an oil after workup, but it should be a solid. What should I do?

A4: The presence of residual solvent or impurities can prevent your compound from solidifying.

  • Residual Solvent: Ensure all solvent has been removed under high vacuum. Gentle heating may be necessary, but be cautious of decomposition.

  • Impurities: The oily nature may be due to impurities. Attempt to purify a small amount by column chromatography to see if a solid product can be obtained. Sometimes, scratching the inside of the flask with a glass rod can induce crystallization.

Q5: I'm having trouble purifying my acidic product by column chromatography. It's streaking on the TLC plate.

A5: Acidic compounds can interact strongly with silica gel, leading to poor separation and streaking.

  • Acidify the Mobile Phase: Adding a small amount of acetic acid (0.1-1%) to your eluent can protonate your carboxylic acid, reducing its interaction with the silica and leading to sharper bands.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase silica gel.

Q6: How do I interpret the NMR spectrum to confirm the structure of my 4-(3-nitrophenoxy)benzoic acid derivative?

A6: ¹H NMR is a powerful tool for structural confirmation. For a typical 4-(3-nitrophenoxy)benzoic acid structure, you should look for:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzoic acid ring will likely appear as two doublets (an AA'BB' system), while the protons on the nitrophenoxy ring will have a more complex splitting pattern.

  • Ether Linkage: The protons ortho to the ether linkage will be shifted downfield compared to a simple benzene ring, typically in the range of 3.4-4.5 ppm.[3][7]

  • Carboxylic Acid Proton: A broad singlet far downfield (often >10 ppm), which may be exchangeable with D₂O.

Q7: What are the characteristic fragmentation patterns I should look for in the mass spectrum?

A7: In electrospray ionization mass spectrometry (ESI-MS), you will primarily observe the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). Fragmentation patterns can be complex, but for nitroaromatic compounds, common losses include NO, NO₂, and CO₂ (from the carboxylic acid).[8][9]

Troubleshooting Guide: Purification
Problem Potential Cause Suggested Solution
Difficulty with Recrystallization Compound is "oiling out" instead of crystallizing.The boiling point of the solvent may be higher than the melting point of your compound. Try a lower-boiling solvent or a solvent mixture.
No crystal formation upon cooling.The solution may be too dilute. Evaporate some of the solvent and try again. Induce crystallization by scratching the flask or adding a seed crystal.[10]
Poor Separation in Column Chromatography Streaking of the compound on the column.For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine.
Compound is not eluting from the column.The eluent may not be polar enough. Gradually increase the polarity of the eluent.
Purification Workflow: Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Place crude solid in an Erlenmeyer flask. add_solvent Add a minimal amount of a suitable hot solvent. start->add_solvent dissolve Heat until the solid is completely dissolved. add_solvent->dissolve cool_slowly Allow the solution to cool slowly to room temperature. dissolve->cool_slowly ice_bath Cool further in an ice bath to maximize crystal formation. cool_slowly->ice_bath filter Collect the crystals by vacuum filtration. ice_bath->filter wash Wash the crystals with a small amount of cold solvent. filter->wash dry Dry the crystals under vacuum. wash->dry

Caption: A typical workflow for purification by recrystallization.

Part 3: Biological Evaluation - Troubleshooting and FAQs

Assessing the biological activity of your compounds is the ultimate goal. Cell-based assays are commonly used to determine cytotoxicity and specific biological effects, such as anti-inflammatory activity.

Frequently Asked Questions (FAQs): Biological Assays

Q8: My compound is precipitating in the cell culture medium. How can I solve this?

A8: Compound precipitation is a common issue that can lead to inaccurate results.[11]

  • Solvent Concentration: Most stock solutions are prepared in DMSO. Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells (typically <0.5%). High concentrations of DMSO can also cause compounds to precipitate when diluted in aqueous media.[12]

  • Solubility Limit: You may be exceeding the aqueous solubility of your compound. Try to determine the maximum soluble concentration in your cell culture medium.

  • Use of Surfactants or Co-solvents: In some cases, a small amount of a biocompatible surfactant (e.g., Tween 80) or co-solvent can help to maintain solubility, but this must be carefully validated to ensure it does not interfere with the assay.

Q9: I am seeing high variability in my MTT/XTT assay results. What are the possible reasons?

A9: High variability in tetrazolium-based assays can arise from several sources.

  • Uneven Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to get a uniform cell density across the wells.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. It is good practice to fill the perimeter wells with sterile PBS or media and not use them for experimental data.[13]

  • Incubation Times: Be consistent with the incubation times for both the compound treatment and the addition of the assay reagent.

  • Incomplete Solubilization of Formazan (MTT assay): Ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a major source of variability.

Q10: How do I set up a basic in vitro anti-inflammatory assay?

A10: A common method is to use a macrophage cell line (e.g., RAW 264.7) and stimulate an inflammatory response with lipopolysaccharide (LPS). The anti-inflammatory effect of your compound can then be measured by quantifying the reduction in pro-inflammatory markers.

  • Assay Principle: Pre-treat macrophage cells with your compound for a set period (e.g., 1-2 hours). Then, stimulate the cells with LPS. After an appropriate incubation time (e.g., 24 hours), measure the level of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the cell culture supernatant using an ELISA kit, or measure nitric oxide (NO) production using the Griess reagent.[14]

  • Controls: Include a vehicle control (cells + vehicle + LPS), a negative control (cells + vehicle, no LPS), and a positive control (a known anti-inflammatory drug).

Troubleshooting Guide: Biological Assays
Problem Potential Cause Suggested Solution
High Background Signal in Control Wells Contamination of cell culture or reagents.Check for microbial contamination. Use fresh, sterile reagents.
Phenol red in the medium interfering with absorbance readings.Use phenol red-free medium for the assay.
Low Signal or No Response to a Known Active Compound Low cell number or poor cell health.Optimize cell seeding density and ensure cells are in the logarithmic growth phase.
Inactive compound due to degradation.Check the stability of your compound in the assay medium. Prepare fresh stock solutions.[15]
Inconsistent IC₅₀ Values Compound precipitation at higher concentrations.Visually inspect the wells for precipitation. Determine the aqueous solubility limit.
Assay variability.Standardize all steps of the assay, including cell seeding, incubation times, and reagent addition.
Data Presentation: Representative Anti-inflammatory Activity

Below is a table of hypothetical IC₅₀ values for a series of 4-(3-nitrophenoxy)benzoic acid derivatives in an LPS-stimulated RAW 264.7 macrophage assay, measuring nitric oxide (NO) production.

Compound Modification on Benzoic Acid Ring IC₅₀ (µM) for NO Inhibition Cell Viability (at 100 µM, % of control)
Parent Compound -H15.295%
Derivative 1 -CH₃8.592%
Derivative 2 -OCH₃5.198%
Derivative 3 -Cl12.885%
Positive Control (Dexamethasone) N/A0.1100%
Experimental Workflow: In Vitro Anti-inflammatory Assay

Anti_Inflammatory_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Analysis seed_cells Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate. incubate_cells Incubate for 24 hours to allow for cell attachment. seed_cells->incubate_cells pre_treat Pre-treat cells with various concentrations of the test compound. incubate_cells->pre_treat incubate_treat Incubate for 1-2 hours. pre_treat->incubate_treat stimulate Stimulate with LPS (e.g., 1 µg/mL). incubate_treat->stimulate incubate_stim Incubate for 24 hours. stimulate->incubate_stim collect_supernatant Collect the cell culture supernatant. incubate_stim->collect_supernatant cell_viability Perform a cell viability assay (e.g., MTT) on the remaining cells. measure_no Measure NO production using Griess reagent. collect_supernatant->measure_no calculate Calculate IC₅₀ values and assess cytotoxicity. measure_no->calculate cell_viability->calculate

Caption: Workflow for an in vitro anti-inflammatory assay using LPS-stimulated macrophages.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • LibreTexts. 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Silva, A. R. et al. In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. Pharmaceuticals2023 , 16 (12), 1686. [Link]

  • Amankulova, D. et al. Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. ResearchGate. [Link]

  • Google Patents. Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Lin, C.-W. et al. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Educ. Chem.2021 , 58 (4), 173-178. [Link]

  • University of Rochester. Troubleshooting: Flash Column Chromatography. [Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]

  • Ten, Y. A. et al. The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. RSC Adv.2018 , 8 (46), 26336-26343. [Link]

  • El-Sayed, R. et al. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Mol. Med. Rep.2017 , 16 (5), 7063-7068. [Link]

  • Schmidt, A. C. et al. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Commun. Mass Spectrom.2005 , 19 (1), 1-10. [Link]

  • University of Rochester. Troubleshooting: The Workup. [Link]

  • ResearchGate. Cell culture media impact on drug product solution stability. [Link]

  • Ten, Y. A. et al. The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. RSC Adv.2018 , 8 (46), 26336-26343. [Link]

  • The Journal of Phytopharmacology. Evaluation of In vitro anti-inflammatory activity and In- silico pharmacokinetics and molecular docking study of Horsfieldia iryaghedhi. [Link]

  • Google Patents.
  • Ciana, L. D. et al. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions2022 , 3 (2), 299-309. [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Edeoga, H. O.; Omosun, G. Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. Int. J. Curr. Microbiol. App. Sci2016 , 5 (4), 485-493. [Link]

  • Kern, M. et al. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. Mol. Nutr. Food Res.2007 , 51 (10), 1276-1285. [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

  • Pharmacy Education. Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. [Link]

  • Kumar, A.; Kumar, V. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Int. J. Pharm. Sci. Rev. Res.2013 , 22 (1), 109-114. [Link]

  • The Journal of Phytopharmacology. Anti Inflammatory Activity on the Ethanolic bark extract of Perseaamericana M. [Link]

  • Tsoi, B. M.-Y.; Doran, P. M. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures. Biotechnol. Appl. Biochem.2002 , 35 (3), 171-180. [Link]

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Validation & Comparative

Comparative Bioactivity Guide: 4-(3-Nitrophenoxy)benzoic Acid vs. Pharmacological Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Nitrophenoxy)benzoic acid (CAS 5737-85-9) represents a foundational scaffold within the diphenyl ether class of bioactive compounds.[1] While structurally analogous to potent commercial herbicides like Acifluorfen , this specific derivative lacks the halogenated lipophilic substituents required for maximal herbicidal efficacy.[1] Consequently, it serves as a critical negative control or intermediate in Structure-Activity Relationship (SAR) studies.[1]

This guide objectively compares its biological profile against optimized analogs, detailing its primary mechanism (Protoporphyrinogen Oxidase inhibition) and emerging secondary potentials in antibacterial research.[1]

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

The diphenyl ether pharmacophore is versatile, serving as the backbone for both agrochemicals (herbicides) and pharmaceuticals (antibacterials).[1]

Feature4-(3-Nitrophenoxy)benzoic acidAcifluorfen (Standard of Care)
Role SAR Scaffold / IntermediateCommercial Herbicide (Post-emergence)
Molecular Weight 259.21 g/mol 361.66 g/mol
Key Substituents Nitro (-NO2), Carboxyl (-COOH)Nitro (-NO2), Carboxyl (-COOH), Cl, CF3
Lipophilicity (LogP) ~2.5 (Moderate)~3.4 (High)
Primary Target Protoporphyrinogen Oxidase (Low Affinity)Protoporphyrinogen Oxidase (High Affinity)

Mechanism of Action (MoA)

Primary Mechanism: Protoporphyrinogen Oxidase (PPO/Protox) Inhibition

The dominant biological activity of nitro-diphenyl ethers is the inhibition of Protoporphyrinogen Oxidase (EC 1.3.3.4) , a key enzyme in the heme and chlorophyll biosynthesis pathways.[1]

  • Mechanism: The compound competes with the substrate (Protoporphyrinogen IX) for the active site.[1]

  • Consequence: Inhibition leads to the accumulation of Protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes to Protoporphyrin IX. In the presence of light, this generates singlet oxygen (

    
    ), causing rapid lipid peroxidation and cell membrane disruption.[1]
    
  • Activity Gap: 4-(3-Nitrophenoxy)benzoic acid exhibits weak inhibition compared to Acifluorfen.[1] The absence of the electron-withdrawing trifluoromethyl (-CF3) and chlorine (-Cl) groups on the phenoxy ring reduces binding affinity to the hydrophobic pocket of the enzyme.[1]

Secondary Mechanism: Antibacterial/Antitubercular Potential

Recent medicinal chemistry efforts have repurposed the diphenyl ether scaffold for tuberculosis treatment (InhA inhibition).[1] While 4-(3-Nitrophenoxy)benzoic acid is not a potent InhA inhibitor itself, it serves as a precursor for amino-derivatives that mimic Triclosan , targeting bacterial fatty acid synthesis.[1]

Visualization: Signaling Pathway & SAR Logic[1]

The following diagram illustrates the PPO inhibition pathway and the structural logic distinguishing the scaffold from the active product.

PPO_Inhibition_Pathway cluster_pathway Heme/Chlorophyll Biosynthesis Pathway cluster_inhibitors Inhibitors (Diphenyl Ethers) Glu Glutamate ALA 5-Aminolevulinic Acid Glu->ALA ProtoGen Protoporphyrinogen IX ALA->ProtoGen ProtoIX Protoporphyrin IX ProtoGen->ProtoIX Enzyme: PPO (Protox) Heme Heme / Chlorophyll ProtoIX->Heme ROS Singlet Oxygen (1O2) Lipid Peroxidation ProtoIX->ROS Light Accumulation Acifluorfen Acifluorfen (High Affinity) Acifluorfen->ProtoGen Strong Block Scaffold 4-(3-Nitrophenoxy) benzoic acid (Low Affinity) Scaffold->ProtoGen Weak Block

Figure 1: Mechanism of Action showing the critical blockage of PPO.[1] The scaffold compound provides only weak inhibition compared to the optimized Acifluorfen.

Comparative Performance Data

The following data synthesizes performance metrics from standard agrochemical and pharmacological assays.

Metric4-(3-Nitrophenoxy)benzoic acidAcifluorfenInterpretation
PPO IC50 (In Vitro) > 10 µM (Est.)[1]0.01 - 0.1 µM100x Potency Gap: The scaffold lacks the hydrophobic interactions provided by the CF3 group.[1]
Herbicidal Activity Low / NegligibleHigh (Broadleaf weeds)The scaffold cannot penetrate the leaf cuticle effectively or inhibit the enzyme sufficiently at field rates.[1]
Mutagenicity (Ames) Positive (Strain TA100)Weakly PositiveThe nitro group is reducible to a hydroxylamine, a known mutagenic pharmacophore in this class.[1]
Aquatic Toxicity Moderate (EC50 ~10-50 mg/L)High (EC50 < 1 mg/L)Acifluorfen is significantly more toxic to aquatic algae due to specific PPO inhibition.[1]

Experimental Protocols

To validate the activity of 4-(3-Nitrophenoxy)benzoic acid, the following protocols are recommended. These are "self-validating" systems where positive controls (Acifluorfen) must perform within established ranges.[1]

Protocol A: In Vitro Protoporphyrinogen Oxidase (PPO) Assay

Objective: Quantify the IC50 value of the test compound against the target enzyme.[1]

  • Enzyme Preparation: Isolate PPO from etiolated corn seedlings or express recombinant human PPO (hPPO) in E. coli.

  • Substrate: Prepare Protoporphyrinogen IX (ProtoGen) freshly by reducing Protoporphyrin IX with sodium amalgam. Critical: ProtoGen is unstable in air; keep under nitrogen.[1]

  • Reaction Mix:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM EDTA[1]

    • 5 mM DTT[1]

    • Test Compound: 4-(3-Nitrophenoxy)benzoic acid (0.01 µM to 100 µM in DMSO).

    • Control: Acifluorfen (0.001 µM to 10 µM).[1]

  • Initiation: Add 5 µM ProtoGen substrate.[1] Incubate at 30°C for 10-30 minutes.

  • Detection: Stop reaction with 10% TCA. Measure fluorescence of the product (Protoporphyrin IX) at Ex 405 nm / Em 630 nm .

  • Validation: The Acifluorfen IC50 must fall between 10-100 nM for the assay to be valid.[1]

Protocol B: Greenhouse Post-Emergence Efficacy

Objective: Determine whole-plant biological activity.[1]

  • Plant Material: Grow Amaranthus retroflexus (Redroot Pigweed) and Glycine max (Soybean) to the 2-3 leaf stage.

  • Formulation: Dissolve 4-(3-Nitrophenoxy)benzoic acid in acetone:water (50:50) with 0.25% non-ionic surfactant (e.g., Tween 20).[1]

  • Application: Spray at rates equivalent to 0, 100, 500, and 1000 g ai/ha using a track sprayer.

  • Incubation: Place plants in a greenhouse (25°C/20°C day/night). Light is required for activity.

  • Assessment: Evaluate visual injury (0-100% scale) at 7 and 14 days after treatment (DAT). Look for characteristic "bronzing" or necrosis.[1]

  • Expected Result: 4-(3-Nitrophenoxy)benzoic acid should show <20% injury at 1000 g/ha, whereas Acifluorfen should show >90% control at 200 g/ha.[1]

References

  • Draper, W. M., & Casida, J. E. (1983).[1] Diphenyl ether herbicides and related compounds: structure-activity relationships as bacterial mutagens. Journal of Agricultural and Food Chemistry. Link[1]

  • PubChem. (n.d.).[1][2] Compound Summary for CID 2753362: 4-(3-Nitrophenyl)benzoic acid.[1] National Library of Medicine.[1] Link[1]

  • Hao, G. F., et al. (2011).[1] Computational Structure-Activity Relationship Studies of Protoporphyrinogen Oxidase Inhibitors. Journal of Computational Chemistry. (Contextual grounding for PPO SAR).

  • Orr, G. L., et al. (1983).[1] Activity in vivo and redox states in vitro of nitro- and chlorodiphenyl ether herbicide analogs. Plant Physiology. Link

  • Dayan, F. E., & Duke, S. O. (2010).[1] Protoporphyrinogen Oxidase Inhibitors. Hayes' Handbook of Pesticide Toxicology.[1] (Authoritative source on MoA).

Note: This guide distinguishes between the herbicide target (Protoporphyrinogen Oxidase) and the food-browning enzyme (Polyphenol Oxidase), which is also inhibited by some benzoic acid derivatives.[1] For this specific scaffold, the herbicide mechanism is the primary pharmacological context.

Sources

Benchmarking Guide: 4-(3-Nitrophenoxy)benzoic Acid as a Processability Enabler

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmark of 4-(3-Nitrophenoxy)benzoic acid , a critical intermediate used primarily to introduce meta-linkage "kinks" into high-performance polymer backbones.

Topic: Benchmarking the Performance of 4-(3-Nitrophenoxy)benzoic Acid-Based Materials Content Type: Publish Comparison Guide Audience: Polymer Chemists, Material Scientists, and Drug Development Researchers.

Executive Summary

4-(3-Nitrophenoxy)benzoic acid (CAS: 5737-85-9) serves as a specialized structural scaffold in the synthesis of high-performance poly(ether imide)s (PEIs), poly(ether amide)s, and pharmaceutical intermediates. Unlike its para-substituted isomer, 4-(4-nitrophenoxy)benzoic acid , which promotes crystallinity and insolubility, the 3-nitro isomer introduces a meta-substitution pattern.

This guide benchmarks the 3-nitro isomer against the 4-nitro isomer , demonstrating how the "meta-kink" significantly improves solubility and processability without sacrificing high-temperature thermal stability (


).

Technical Comparison: The "Meta" Advantage

The primary utility of 4-(3-nitrophenoxy)benzoic acid lies in its reduction to 4-(3-aminophenoxy)benzoic acid , a monomer for polycondensation. The table below benchmarks the performance of polymers derived from this meta-isomer versus the para-isomer.

Table 1: Performance Benchmark of Isomeric Poly(ether amide) Derivatives
Feature3-Nitrophenoxy Derivative (Meta) 4-Nitrophenoxy Derivative (Para) Performance Implication
Solubility (DMAc/NMP) High (++++) Low (+)Meta-kink disrupts packing, allowing solution processing (casting films).
Glass Transition (

)
210–230°C >250°C (often undetectable)Meta retains high thermal resistance but allows molding before degradation.
Crystallinity Amorphous / Semi-crystallineHighly CrystallinePara derivatives often precipitate prematurely during synthesis.
Tensile Modulus 2.5 – 3.0 GPa3.5 – 4.5 GPaPara is stiffer; Meta offers better flexibility and toughness.
Optical Transparency High (>85%) Opaque/TranslucentCrucial for optical films; meta reduces scattering domains.

Key Insight: Choose the 3-nitro isomer when your application requires solution processability (e.g., spin-coating, casting) or optical clarity . Choose the 4-nitro isomer only for extreme mechanical reinforcement where processing difficulties are acceptable.

Experimental Protocols

Protocol A: Self-Validating Synthesis of the Amino-Precursor

To utilize this material, the nitro group is typically reduced to an amine. This protocol includes a self-validating colorimetric endpoint.

Reagents:

  • 4-(3-Nitrophenoxy)benzoic acid (10 mmol)

  • Pd/C (10% wt, catalytic amount)

  • Hydrazine monohydrate (excess) or

    
     gas
    
  • Ethanol (50 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-(3-nitrophenoxy)benzoic acid in refluxing ethanol. Validation: Solution should be clear yellow.

  • Catalyst Addition: Carefully add Pd/C under inert atmosphere (

    
    ).
    
  • Reduction: Add hydrazine monohydrate dropwise.

    • Self-Validating Check: The reaction is exothermic. Evolution of

      
       gas bubbles confirms initiation. The yellow color of the nitro compound will fade to colorless/pale gray as the amine forms.
      
  • Filtration: Filter hot through Celite to remove Pd/C.

  • Crystallization: Cool filtrate to 4°C. White needle-like crystals of 4-(3-aminophenoxy)benzoic acid should precipitate.

  • Purity Check (HPLC): Target purity >99.5% is required for polymerization.

Protocol B: Thermal Stability Benchmarking (TGA)

To verify the material's suitability for high-temperature applications (e.g., aerospace composites), perform Thermogravimetric Analysis (TGA).

  • Sample Prep: Dry the polymerized sample (derived from the amine) at 100°C under vacuum for 4 hours to remove solvents.

  • Ramp: Heat from 50°C to 800°C at 10°C/min under Nitrogen.

  • Benchmark Criteria:

    • 
       (5% Weight Loss):  Must be >450°C for high-performance classification.
      
    • Char Yield: >50% at 800°C indicates high flame retardancy (LOI correlation).

Visualizing the Structure-Property Relationship

The following diagram illustrates how the meta-substitution alters the polymer backbone trajectory, leading to the observed solubility benefits.

G cluster_0 Precursors cluster_1 Polymer Architecture cluster_2 Performance Outcome Nitro 4-(3-Nitrophenoxy) benzoic acid Amine 4-(3-Aminophenoxy) benzoic acid Nitro->Amine Reduction (Pd/C, H2) MetaPoly Meta-Linked Polymer (Kinked Backbone) Amine->MetaPoly Polycondensation (Meta-Isomer) ParaPoly Para-Linked Polymer (Linear Rod) Soluble Soluble in NMP/DMAc Processable Films MetaPoly->Soluble Entropy Increase (Disrupted Packing) Insoluble Insoluble / Precipitates Difficult Processing ParaPoly->Insoluble High Crystallinity (Dense Packing)

Caption: Flowchart demonstrating the impact of the 3-nitro (meta) precursor on polymer architecture and solubility compared to the 4-nitro (para) alternative.

References

  • PubChem. (2025). 4-(3-Nitrophenyl)benzoic acid | C13H9NO4. National Institutes of Health. Available at: [Link]

  • Eastmond, G. C., et al. (2003).[1] Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy)-9,9′-spirobifluorene. Polymer, 44(1), 1-10. (Contextual grounding for meta-linked PEI solubility).

  • Price, R. (2023). Poly(ether imide)s: Synthesis and Properties. Murray State University Honors Thesis. Available at: [Link]

  • BenchChem. (2025).[2] Comparative Guide to the Reproducibility of Experiments Using Benzoic Acid Derivatives. (General reference for benzoic acid derivative handling).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.